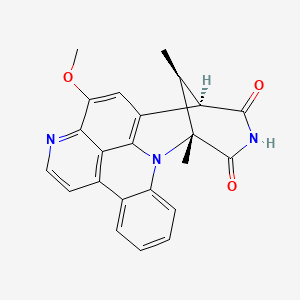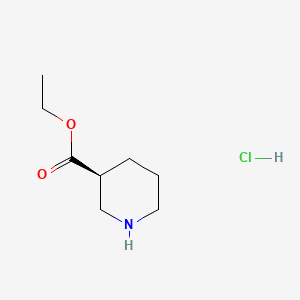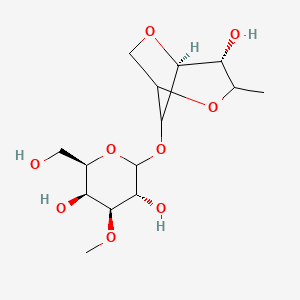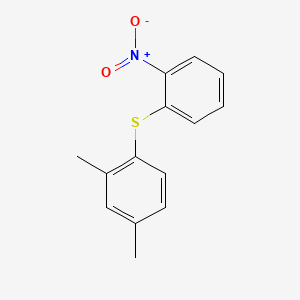
delta-Valerolactone-3,3,4,4-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta-Valerolactone-3,3,4,4-D4 is a chemical compound with the molecular formula C5H4D4O2 . It is a variant of delta-valerolactone, a lactone used as a chemical intermediate in processes such as the production of polyesters .
Synthesis Analysis
The synthesis of delta-valerolactone and its variants has been a subject of research. One method involves the ring-opening polymerization (ROP) of lactones catalyzed by 1,5,7-triazabicyclo[4,4,0]decane-5-ene (TBD), which is a highly efficient method for synthesizing aliphatic polyester materials . Another method involves the coupling of hydrogenation and dehydrogenation .Chemical Reactions Analysis
The ring-opening polymerization (ROP) of lactones catalyzed by 1,5,7-triazabicyclo[4,4,0]decane-5-ene (TBD) is a highly efficient method for synthesizing aliphatic polyester materials . In addition, the coupling of hydrogenation and dehydrogenation has been used for the sustainable production of gamma-valerolactone and delta-valerolactone .Applications De Recherche Scientifique
Green Synthesis of Gamma-Valerolactone (GVL)
Applications in Biomass Conversion : GVL is highlighted for its renewable origin and distinct physicochemical properties, showcasing its versatility in applications such as a green solvent, fuel additive, and precursor for valuable chemicals. Research emphasizes the conversion of levulinic acid (LA) to GVL using non-noble metal catalysts, providing a more sustainable and greener synthesis route compared to conventional methods that rely on noble metals. This approach not only signifies a shift towards more eco-friendly chemical processes but also highlights the role of GVL in advancing renewable chemical manufacturing (Dutta et al., 2019).
Biorefinery and Environmental Applications : The utilization of GVL derived from renewable lignocellulosic biomass is presented as a cost-competitive and green platform chemical. The valorization of lignocellulose using GVL not only improves the yield of target products such as sugar monomer and furfural but also exemplifies the circular economy concept where waste is minimized, and efficiency is maximized in the use of natural resources (Xu et al., 2020).
Mécanisme D'action
Tetrahydro-2H-pyran-2-one-d4, also known as delta-Valerolactone-3,3,4,4-D4 or 4,4,5,5-Tetradeuteriooxan-2-one, is a deuterium-labeled variant of Tetrahydro-2H-pyran-2-one . This compound has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Target of Action
It’s worth noting that its unlabeled counterpart, tetrahydro-2h-pyran-2-one, has been reported to interact with ataxia telangiectasia mutated (atm) kinase .
Mode of Action
The compound’s interaction with its targets likely involves the formation of covalent bonds, given its chemical structure .
Biochemical Pathways
It’s worth noting that its unlabeled counterpart, tetrahydro-2h-pyran-2-one, is involved in various synthetic strategies for the facile synthesis of pyran derivatives .
Pharmacokinetics
The use of deuterium in drug molecules, such as tetrahydro-2h-pyran-2-one-d4, has been reported to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Its unlabeled counterpart, tetrahydro-2h-pyran-2-one, has been reported to improve the process of detecting single strand breaks (ssbs) in dna when coupled with alkaline gel electrophoresis .
Action Environment
It’s worth noting that the compound is likely to be mobile in the environment due to its water solubility .
Propriétés
IUPAC Name |
4,4,5,5-tetradeuteriooxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJPLYNZGCXSJM-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)OCC1([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B569311.png)
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)
![(3beta,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene](/img/structure/B569313.png)
![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)


![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)


